

# **Evaluating Gastrin-17 as a Therapeutic Target in Gastric Cancer: A Comparative Guide**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Gastric cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic targets. Among these, the peptide hormone **Gastrin-17** has emerged as a molecule of interest due to its role in promoting tumor growth and progression. This guide provides an objective comparison of **Gastrin-17**-targeted therapies with other established and emerging treatment modalities for gastric cancer, supported by experimental data and detailed methodologies.

### The Role of Gastrin-17 in Gastric Cancer

**Gastrin-17** (G-17) is a peptide hormone that plays a crucial role in regulating gastric acid secretion. However, in the context of gastric cancer, it acts as a growth factor, promoting cell proliferation, migration, invasion, and angiogenesis while inhibiting apoptosis.[1] Hypergastrinemia, an excess of gastrin in the blood, is a known risk factor for the development of gastric cancer and is often associated with chronic Helicobacter pylori infection or long-term use of proton pump inhibitors.[2]

**Gastrin-17** exerts its effects primarily through the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor.[3] Activation of CCKBR by **Gastrin-17** triggers several downstream signaling pathways implicated in cancer progression, including the Wnt/β-catenin, PI3K/Akt, and MAPK pathways.[2][4]



## **Therapeutic Strategies Targeting Gastrin-17**

Two main strategies have been explored to therapeutically target Gastrin-17:

- Immunoneutralization: This approach utilizes a vaccine to induce the production of antibodies that neutralize circulating **Gastrin-17**.
- Receptor Antagonism: This strategy involves the use of small molecule antagonists that block the **Gastrin-17** receptor (CCKBR), thereby preventing its activation.

A summary of key therapeutic agents targeting **Gastrin-17** is presented below:

| Therapeutic Agent      | Mechanism of<br>Action                                                                                     | Developer      | Key Findings                                                                                                                          |  |
|------------------------|------------------------------------------------------------------------------------------------------------|----------------|---------------------------------------------------------------------------------------------------------------------------------------|--|
| G17DT<br>(Gastrimmune) | A vaccine that stimulates the production of antibodies against Gastrin-17 and glycine-extended gastrin-17. | Aphton Corp.   | Phase II/III trials suggested a correlation between antibody response and improved survival in patients with advanced gastric cancer. |  |
| Netazepide (YF476)     | An orally active, selective antagonist of the cholecystokinin B receptor (CCKBR).                          | Trio Medicines | Has shown the ability to cause regression of gastric neuroendocrine tumors (NETs) by blocking the trophic effects of gastrin.         |  |

# Comparative Analysis with Alternative Therapeutic Targets

To provide a comprehensive evaluation, it is essential to compare **Gastrin-17**-targeted therapies with other prominent therapeutic strategies in gastric cancer. The following sections



detail the mechanisms of action, key clinical data, and signaling pathways of these alternative targets.

## **Human Epidermal Growth Factor Receptor 2 (HER2)**

HER2 is a receptor tyrosine kinase that is overexpressed in a subset of gastric cancers. Its activation leads to the stimulation of the PI3K/Akt and MAPK signaling pathways, promoting cell proliferation and survival.

Key Therapeutic Agent: Trastuzumab (Herceptin)

 Mechanism of Action: A monoclonal antibody that binds to the extracellular domain of HER2, inhibiting its dimerization and downstream signaling. It also mediates antibody-dependent cell-mediated cytotoxicity (ADCC).

### **Vascular Endothelial Growth Factor (VEGF)**

VEGF is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. It primarily signals through the VEGF receptor 2 (VEGFR-2).

Key Therapeutic Agent: Ramucirumab (Cyramza)

 Mechanism of Action: A monoclonal antibody that specifically binds to VEGFR-2, blocking the binding of VEGF-A, VEGF-C, and VEGF-D, thereby inhibiting angiogenesis.

# Programmed Cell Death Protein 1 (PD-1) and its Ligand (PD-L1)

PD-1 is an immune checkpoint receptor expressed on T cells. Its interaction with PD-L1, which can be expressed on tumor cells, leads to the suppression of the anti-tumor immune response.

Key Therapeutic Agent: Pembrolizumab (Keytruda)

 Mechanism of Action: A monoclonal antibody that binds to the PD-1 receptor, blocking its interaction with PD-L1 and PD-L2. This action restores T-cell-mediated anti-tumor activity.

### **Claudin-18.2 (CLDN18.2)**



CLDN18.2 is a tight junction protein with highly restricted expression in normal tissues, primarily the gastric mucosa. In gastric cancer, its expression is often maintained and becomes accessible on the cell surface, making it a highly specific tumor target.

Key Therapeutic Agent: Zolbetuximab (Vyloy)

Mechanism of Action: A chimeric monoclonal antibody that binds to CLDN18.2 on the surface
of cancer cells, inducing cell death through antibody-dependent cellular cytotoxicity (ADCC)
and complement-dependent cytotoxicity (CDC).

### Fibroblast Growth Factor Receptor 2 (FGFR2)

FGFR2 is a receptor tyrosine kinase that, when amplified or mutated, can drive gastric cancer cell proliferation, survival, and migration through the activation of pathways such as RAS-MAPK and PI3K-AKT.

Key Therapeutic Agents: Various FGFR Inhibitors (e.g., Bemarituzumab, Futibatinib)

 Mechanism of Action: These agents include monoclonal antibodies that block ligand binding and small molecule tyrosine kinase inhibitors (TKIs) that inhibit the intracellular kinase activity of the receptor.

# Quantitative Comparison of Therapeutic Performance

The following tables summarize key efficacy and safety data from clinical trials of therapies targeting **Gastrin-17** and its alternatives.

# Table 1: Efficacy of Targeted Therapies in Advanced Gastric Cancer



| Target           | Therapeu<br>tic Agent                   | Trial<br>Name/Ph<br>ase       | Patient<br>Populatio<br>n                              | Overall<br>Survival<br>(OS)<br>(months)                     | Progressi<br>on-Free<br>Survival<br>(PFS)<br>(months) | Objective<br>Response<br>Rate<br>(ORR) (%) |
|------------------|-----------------------------------------|-------------------------------|--------------------------------------------------------|-------------------------------------------------------------|-------------------------------------------------------|--------------------------------------------|
| Gastrin-17       | G17DT +<br>Chemother<br>apy             | Phase II/III                  | Advanced<br>Gastric<br>Cancer                          | 10.3<br>(responder<br>s) vs 3.8<br>(non-<br>responders<br>) | -                                                     | -                                          |
| HER2             | Trastuzum<br>ab +<br>Chemother<br>apy   | ToGA<br>(Phase III)           | HER2+<br>Advanced<br>Gastric<br>Cancer                 | 13.8 vs<br>11.1<br>(chemo<br>alone)                         | 6.7 vs 5.5<br>(chemo<br>alone)                        | 47 vs 35<br>(chemo<br>alone)               |
| VEGFR-2          | Ramucirum<br>ab                         | REGARD<br>(Phase III)         | Previously<br>treated<br>Advanced<br>Gastric<br>Cancer | 5.2 vs 3.8<br>(placebo)                                     | 2.1 vs 1.3<br>(placebo)                               | 3.4 vs 2.6<br>(placebo)                    |
| PD-1             | Pembrolizu<br>mab                       | KEYNOTE-<br>059 (Phase<br>II) | PD-L1+ Advanced Gastric Cancer (≥2 prior lines)        | NR                                                          | 2.0                                                   | 15.5                                       |
| Claudin-<br>18.2 | Zolbetuxim<br>ab +<br>Chemother<br>apy  | SPOTLIGH<br>T (Phase<br>III)  | CLDN18.2<br>+/HER2-<br>Advanced<br>Gastric<br>Cancer   | 18.23 vs<br>15.54<br>(chemo<br>alone)                       | 10.61 vs<br>8.67<br>(chemo<br>alone)                  | -                                          |
| FGFR2            | Bemarituzu<br>mab +<br>Chemother<br>apy | FIGHT<br>(Phase II)           | FGFR2b+<br>Advanced<br>Gastric<br>Cancer               | NR vs 12.9<br>(chemo<br>alone)                              | 9.5 vs 7.4<br>(chemo<br>alone)                        | 47 vs 33<br>(chemo<br>alone)               |



NR: Not Reached

**Table 2: Kev Safety and Toxicity Profiles** 

| Target       | Therapeutic Agent | Common Adverse Events<br>(Grade ≥3)                                   |  |
|--------------|-------------------|-----------------------------------------------------------------------|--|
| Gastrin-17   | G17DT             | Injection site reactions                                              |  |
| HER2         | Trastuzumab       | Cardiac dysfunction, infusion reactions                               |  |
| VEGFR-2      | Ramucirumab       | Hypertension, fatigue,<br>diarrhea, hemorrhage                        |  |
| PD-1         | Pembrolizumab     | Immune-related adverse events (e.g., colitis, pneumonitis, hepatitis) |  |
| Claudin-18.2 | Zolbetuximab      | Nausea, vomiting, decreased appetite                                  |  |
| FGFR2        | Bemarituzumab     | Stomatitis, eye disorders, fatigue                                    |  |

## **Signaling Pathway Diagrams**

The following diagrams illustrate the signaling pathways associated with **Gastrin-17** and the alternative therapeutic targets.





Click to download full resolution via product page

Caption: Gastrin-17 Signaling Pathway in Gastric Cancer.





Click to download full resolution via product page

Caption: Signaling Pathways of Alternative Therapeutic Targets.



## **Experimental Protocols**

This section provides an overview of the general methodologies employed in the clinical trials cited in this guide.

# General Clinical Trial Protocol for Targeted Therapies in Advanced Gastric Cancer

- 1. Patient Selection:
- Inclusion Criteria: Patients with histologically confirmed advanced or metastatic gastric or gastroesophageal junction adenocarcinoma. For targeted therapies, patients are often required to have tumors that express the specific biomarker (e.g., HER2-positive, PD-L1 positive, CLDN18.2 positive, FGFR2 amplification). Patients typically have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
- Exclusion Criteria: Prior therapy targeting the specific pathway being investigated, significant comorbidities, or inadequate organ function.

#### 2. Study Design:

 Most pivotal trials are randomized, multicenter, and often double-blind, comparing the investigational drug in combination with standard-of-care chemotherapy versus chemotherapy plus placebo.

#### 3. Treatment Regimen:

- The investigational drug is administered at a predetermined dose and schedule (e.g., intravenously every 2 or 3 weeks).
- Standard-of-care chemotherapy regimens commonly used include a fluoropyrimidine (e.g., 5-fluorouracil or capecitabine) and a platinum agent (e.g., cisplatin or oxaliplatin).

#### 4. Efficacy Assessment:

 Tumor response is typically assessed every 6-8 weeks using imaging techniques (e.g., CT or MRI) and evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST).



- Primary endpoints often include Overall Survival (OS) and Progression-Free Survival (PFS).
- Secondary endpoints may include Objective Response Rate (ORR), Duration of Response (DOR), and safety.
- 5. Safety and Tolerability Assessment:
- Adverse events are monitored throughout the study and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

### Conclusion

The evaluation of **Gastrin-17** as a therapeutic target in gastric cancer presents a compelling area of research, with agents like G17DT and netazepide showing promise in early to midstage clinical development. However, to establish its place in the therapeutic landscape, therapies targeting **Gastrin-17** must demonstrate significant clinical benefit in well-designed Phase III trials.

In comparison, targeted therapies against HER2, VEGF, PD-1, Claudin-18.2, and FGFR2 have more established roles or are in later stages of clinical development with robust data supporting their efficacy in specific patient populations. The future of gastric cancer treatment will likely involve a more personalized approach, utilizing biomarkers to select the most appropriate targeted therapy for individual patients. Further research is warranted to explore the potential of combining **Gastrin-17**-targeted therapies with other treatment modalities to improve patient outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers -PMC [pmc.ncbi.nlm.nih.gov]



- 3. A network map of the gastrin signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastrin-17 induces gastric cancer cell epithelial-mesenchymal transition via the Wnt/β-catenin signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evaluating Gastrin-17 as a Therapeutic Target in Gastric Cancer: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1628035#evaluating-gastrin-17-as-a-therapeutic-target-in-gastric-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com